2'-Bromo-6'-fluorobiphenyl-2-ol
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Overview
Description
2’-Bromo-6’-fluorobiphenyl-2-ol is a chemical compound with the molecular formula C12H8BrFO and a molecular weight of 267.09 g/mol . It is typically a white or light yellow solid and is used as an intermediate in organic synthesis . This compound is also known for its role as an impurity in the synthesis of flurbiprofen .
Preparation Methods
The synthesis of 2’-Bromo-6’-fluorobiphenyl-2-ol can be achieved through various organic synthesis methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the bromination of 2-fluorobiphenyl followed by hydroxylation .
Chemical Reactions Analysis
2’-Bromo-6’-fluorobiphenyl-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using various reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Bromo-6’-fluorobiphenyl-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: As an impurity in flurbiprofen synthesis, it plays a role in pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-fluorobiphenyl-2-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
2’-Bromo-6’-fluorobiphenyl-2-ol can be compared with other similar compounds such as:
2-Bromo-6-fluorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain reactions.
2-Fluoro-6-bromobiphenyl: Similar structure but different positioning of functional groups, affecting its reactivity.
2-Hydroxy-6-fluorobiphenyl: Lacks the bromine atom, making it less versatile in substitution reactions.
These comparisons highlight the unique reactivity and versatility of 2’-Bromo-6’-fluorobiphenyl-2-ol in various chemical reactions and applications.
Properties
Molecular Formula |
C12H8BrFO |
---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
2-(2-bromo-6-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H |
InChI Key |
CLVWLGHIUJUBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)O |
Origin of Product |
United States |
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